Bosutinib Isomer Methanoate is a compound derived from bosutinib, a known protein kinase inhibitor primarily used in the treatment of chronic myelogenous leukemia and other cancers. This compound is classified as an isomer of bosutinib and is characterized by its unique methanoate functional group. Bosutinib itself is recognized for its ability to inhibit the activity of specific tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer progression.
Bosutinib Isomer Methanoate can be sourced from various synthetic routes that yield bosutinib and its derivatives. The classification of this compound falls under the category of antineoplastic agents, specifically targeting protein kinases. It is also categorized within the broader class of quinazoline derivatives, which are compounds that contain a bicyclic structure comprising a benzene ring fused to a pyrimidine ring.
The synthesis of bosutinib, from which the isomer methanoate can be derived, involves several steps:
This method has been noted for its efficiency, producing higher yields compared to previous synthesis methods and utilizing less expensive starting materials.
Bosutinib Isomer Methanoate features a complex molecular structure characterized by:
The molecular formula for bosutinib is , and it has a molecular weight of approximately 463.95 g/mol. The crystal structure analysis reveals interactions between the compound and its target kinases, providing insights into its mechanism of action .
The chemical reactions involving bosutinib isomer methanoate primarily focus on its interactions with various biological targets:
Research indicates that modifications in the structure can lead to variations in potency against different kinase targets .
Bosutinib exerts its effects through competitive inhibition of tyrosine kinases, particularly BCR-ABL, which is implicated in chronic myelogenous leukemia. The mechanism involves:
Docking studies have shown that specific hydrogen bonds between bosutinib and amino acid residues in the kinase domain are crucial for its inhibitory activity .
Bosutinib Isomer Methanoate exhibits several notable physical and chemical properties:
These properties are essential for understanding the compound's behavior in biological systems and during formulation development .
The primary applications of Bosutinib Isomer Methanoate include:
Bosutinib Isomer Methanoate has the empirical formula C₂₇H₃₃Cl₂N₅O₄ and a molecular weight of 562.49 g/mol [1] [4]. The methanoate salt form (CH₃COO⁻) differentiates it from the free base structure of standard bosutinib. Key features include:
Table 1: Molecular Properties
Property | Value |
---|---|
Empirical Formula | C₂₇H₃₃Cl₂N₅O₄ |
Molecular Weight | 562.49 g/mol |
SMILES Notation | CO.COc1cc2c(Nc3cc(Cl)c(OC)c(Cl)c3)c(C#N)cnc2cc1OCCCN1CCN(C)CC1 [4] |
The defining characteristic of this isomer is the positional swap of chlorine and methoxy groups on its aniline ring compared to bosutinib:
Crystallographic studies confirm the isomer adopts a distinct conformation when bound to the Abl kinase domain. The 3,5-dichloro orientation creates a ~20° torsional deviation in the aniline ring relative to the quinoline plane, reducing complementarity with the hydrophobic pocket of Abl [3]. This is corroborated by anomalous X-ray scattering data that precisely mapped chlorine positions [3].
Table 2: Structural Analysis of Aniline Substitution Patterns
Parameter | Bosutinib Isomer Methanoate | Bosutinib | |
---|---|---|---|
Aniline Ring Pattern | 3,5-Dichloro-4-methoxy | 2,4-Dichloro-5-methoxy | |
Torsional Angle (ϕ₁) | ~66° | ~52° | |
Sum of Bond Angles at N | 347° | 355° | [3] [5] |
Structural Differences
Biochemical Implications
Table 3: Comparative Biochemical Profiles
Property | Bosutinib Isomer Methanoate | Bosutinib | |
---|---|---|---|
Abl Kinase IC₅₀ | >1 µM | 0.8 nM | |
Nitrile IR Shift (Abl) | +4 cm⁻¹ | Baseline | |
Fluorescence Emission (480 nm) | Quenched | Enhanced | [2] [3] |
Synthetic and Regulatory Significance
The inadvertent substitution of bosutinib with this isomer has been documented in commercial catalogs, highlighting the need for rigorous analytical differentiation. Key distinctions include:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: